molecular formula C17H25NO3 B4622177 4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

Cat. No.: B4622177
M. Wt: 291.4 g/mol
InChI Key: YHFDDFHPRRUNFH-UHFFFAOYSA-N
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Description

4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as IBTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBTF is a synthetic compound that was first synthesized in 2007 by a group of researchers at the University of California, San Diego. Since then, it has been studied extensively for its potential use in scientific research.

Scientific Research Applications

  • Metalloligand Design for Magnets : Research on ligands similar in structure, like 2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide, involves designing anionic metalloligands that, when coordinated with copper ions and reacted with lanthanide salts, yield tetranuclear complexes. These complexes have shown Single-Molecule Magnet (SMM) and Single-Chain Magnet (SCM) behaviors, particularly with terbium (Tb) complexes, which are of interest for magnetic storage applications (Costes, Vendier, & Wernsdorfer, 2010).

  • Enaminone Synthesis : Another study focused on the synthesis and structural analysis of enaminones, revealing their potential for further chemical modifications and applications in the creation of complex organic molecules. These compounds exhibit significant intramolecular hydrogen bonding, influencing their structural stability and reactivity (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

  • Glycosidase Inhibitory Activities : Derivatives of similar compounds, such as 5-[(3S,4R)-3,4-dihydroxypyrrolidin-2-yl]furan-3-carboxylic acid derivatives, have been studied for their inhibitory activity against a range of glycosidases. This research opens pathways for developing selective inhibitors for enzymes like α-L-fucosidase and β-galactosidase, with potential therapeutic applications (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

  • Antimicrobial Properties : Studies on benzoylthiourea derivatives, including compounds with ethylphenoxy groups, have demonstrated antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).

Properties

IUPAC Name

4-(2-methylpropoxy)-N-[1-(oxolan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12(2)11-21-15-8-6-14(7-9-15)17(19)18-13(3)16-5-4-10-20-16/h6-9,12-13,16H,4-5,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFDDFHPRRUNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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